Cas no 1823794-05-3 (2-(2-Fluoro-4-hydroxyphenyl)propanenitrile)

2-(2-Fluoro-4-hydroxyphenyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2-fluoro-4-hydroxyphenyl)propanenitrile
- 1823794-05-3
- EN300-1851911
- 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile
-
- インチ: 1S/C9H8FNO/c1-6(5-11)8-3-2-7(12)4-9(8)10/h2-4,6,12H,1H3
- InChIKey: SNHCURUJRDCHIQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C(C#N)C)O
計算された属性
- せいみつぶんしりょう: 165.058992041g/mol
- どういたいしつりょう: 165.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(2-Fluoro-4-hydroxyphenyl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851911-5.0g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 5g |
$2816.0 | 2023-06-01 | ||
Enamine | EN300-1851911-10g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 10g |
$4176.0 | 2023-09-19 | ||
Enamine | EN300-1851911-5g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 5g |
$2816.0 | 2023-09-19 | ||
Enamine | EN300-1851911-0.05g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1851911-0.25g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1851911-0.5g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1851911-0.1g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 0.1g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1851911-2.5g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1851911-1.0g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 1g |
$971.0 | 2023-06-01 | ||
Enamine | EN300-1851911-10.0g |
2-(2-fluoro-4-hydroxyphenyl)propanenitrile |
1823794-05-3 | 10g |
$4176.0 | 2023-06-01 |
2-(2-Fluoro-4-hydroxyphenyl)propanenitrile 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
2-(2-Fluoro-4-hydroxyphenyl)propanenitrileに関する追加情報
Introduction to 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile (CAS No. 1823794-05-3)
2-(2-Fluoro-4-hydroxyphenyl)propanenitrile, identified by its Chemical Abstracts Service number 1823794-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylpropenenitriles, characterized by its unique structural and electronic properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The molecular structure of 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile consists of a phenyl ring substituted with a fluoro group at the 2-position and a hydroxyl group at the 4-position, linked to a propenenitrile moiety. This specific arrangement imparts distinct physicochemical properties, including moderate solubility in organic solvents and potential reactivity at both the aromatic ring and the nitrile group. Such features are highly advantageous for further functionalization, enabling its use in constructing complex pharmacophores.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity. The presence of both fluoro and hydroxyl substituents in 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile makes it an intriguing candidate for designing molecules with tailored biological activities. Specifically, the fluoro group can modulate enzyme interactions, while the hydroxyl group offers opportunities for hydrogen bonding interactions with biological targets.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic pathways. Preliminary studies have suggested that derivatives of 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile may exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The nitrile group, in particular, serves as a versatile handle for further chemical modifications, allowing researchers to explore diverse structural analogs with optimized pharmacokinetic profiles.
The synthesis of 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile typically involves multi-step organic transformations, starting from commercially available fluorophenols and propargyl halides or nitriles. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and regioselectivity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance as a building block in modern drug discovery.
Recent advances in computational chemistry have further enhanced our understanding of the interactions between 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile derivatives and biological targets. Molecular docking studies have revealed that certain analogs may bind tightly to protein pockets with high affinity, suggesting their potential as lead compounds for further optimization. Additionally, quantum mechanical calculations have provided insights into the electronic structure of this molecule, which is crucial for predicting its reactivity and stability under various conditions.
The pharmaceutical industry has taken notice of the promising attributes of 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile, leading to several ongoing research initiatives aimed at exploring its therapeutic potential. Collaborative efforts between academic laboratories and pharmaceutical companies are focused on identifying novel derivatives with improved efficacy and reduced side effects. These studies not only contribute to the advancement of medicinal chemistry but also demonstrate the compound's versatility as a scaffold for drug development.
From a regulatory perspective, CAS No. 1823794-05-3 ensures traceability and consistency in quality control processes. Manufacturers adhering to Good Manufacturing Practices (GMP) must ensure that batches of 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile meet stringent specifications regarding purity, impurity profiles, and stability. This rigorous approach is essential for ensuring patient safety and efficacy when the compound or its derivatives are eventually translated into clinical applications.
The environmental impact of synthesizing and handling 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile is another critical consideration. Researchers are increasingly adopting green chemistry principles to minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions or catalytic processes that employ recyclable catalysts have been explored as sustainable alternatives to traditional synthetic routes.
In conclusion, 2-(2-Fluoro-4-hydroxyphenyl)propanenitrile (CAS No. 1823794-05-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as an intermediate in drug discovery underscores its importance as a building block for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.
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